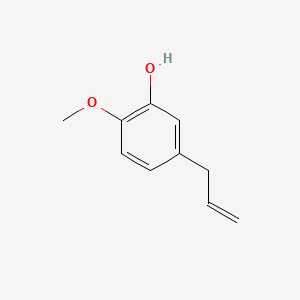

チャビベتول

説明

Chavibetol is an organic chemical compound of the phenylpropanoid class . It is one of the primary constituents of the essential oil from the leaves of the betel plant (Piper betel) and catatia . It is an aromatic compound with a spicy odor . It is also found in the essential oil of Pimenta pseudocaryophyllus leaf .

Synthesis Analysis

Chavibetol has been isolated from the essential oil of Pimenta pseudocaryophyllus leaf . A high-performance liquid chromatography (HPLC) method was developed for the simultaneous isolation of chavibetol and methyleugenol from the crude essential oil of P. pseudocaryophyllus leaves .Molecular Structure Analysis

The molecular formula of Chavibetol is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .Chemical Reactions Analysis

Chavibetol has been used in bioassays against stored insect pests .Physical and Chemical Properties Analysis

Chavibetol has a molar mass of 164.204 g·mol−1 . It has a density of 1.06 g/cm3 and a boiling point of 254 °C .科学的研究の応用

医薬品:甲状腺機能亢進症抑制活性

チャビベتولは、甲状腺ホルモン過剰による甲状腺機能亢進症の改善に役立つ可能性について研究されています。 研究によると、チャビベتولは上昇した血清チロキシンとトリヨードチロニンのレベルを正常化できるため、甲状腺機能亢進症の管理に役立つことが示唆されています .

農業:天然農薬

農業では、チャビベتولは強力な植物毒として特定されており、天然農薬の開発の候補となっています。 特定の雑草の発芽と成長を阻害する効果を示し、合成除草剤の環境に優しい代替手段を提供しています .

食品産業:保存とフレーバー

食品産業は、チャビベتولの抗菌特性から恩恵を受けることができ、製品の保存期間を延長できます。 その芳香性により、フレーバーのための望ましい添加物となり、食品の官能特性に貢献します .

化粧品:芳香性と抗菌性

チャビベتولは、芳香性と抗菌性のために化粧品に使用されています。 天然の香料成分と防腐剤として、石鹸、ローション、香水などの製品に採用されています .

環境科学:抗菌剤

環境科学研究では、作物の軟腐病の原因となる病原体に対する抗菌剤としてのチャビベتولの使用が検討されています。 この用途は、細菌感染による作物損失を減らす可能性を示しています .

材料科学:抽出と分離技術

材料科学では、高純度かつ大量回収でチャビベتولを抽出および分離するための方法が開発されました。 これらの技術は、貯蔵害虫に対するバイオアッセイなど、さまざまな用途でチャビベتولを利用するために不可欠です .

作用機序

Target of Action

Chavibetol, an organic chemical compound of the phenylpropanoid class , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme involved in the synthesis of thyroid hormones, which play a crucial role in metabolism, growth, and development.

Mode of Action

Chavibetol interacts with its target, TPO, and alters its expression . This interaction leads to a normalization of various indices in thyrotoxic rats, including TPO . The compound’s mode of action may also involve surface interaction with the bacterial cell wall and membrane, leading to alterations in the primary structure of the cell wall, ultimately causing pore formation and degradation of bacterial components .

Biochemical Pathways

Chavibetol affects the biochemical pathways related to thyroid hormone synthesis. It influences the activities of hepatic 5′mono-deiodinase-I, glucose-6-phosphatase, sodium-potassium-ATPase, and lipid peroxidation, and it also impacts cellular antioxidants . These changes in enzyme activities and antioxidant levels are part of the compound’s mechanism of action.

Result of Action

The result of Chavibetol’s action is the normalization of various indices in thyrotoxic rats, including TPO . This suggests its potential to correct thyrotoxicosis. Moreover, Chavibetol has been found to inhibit microbial growth and damage various gram-positive and gram-negative bacteria as well as various fungus species .

Action Environment

The action of Chavibetol can be influenced by environmental factors. For instance, the presence of Chavibetol in chewing saliva samples has been found to protect against photosensitization-mediated lipid peroxidation in rodent liver mitochondria . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is consumed or applied.

将来の方向性

生化学分析

Biochemical Properties

Chavibetol is a phenolic compound found in Piper betel leaves . It interacts with various biomolecules, contributing to its antioxidant activity . The presence of phenol and phenolic compounds like Chavibetol in Piper betel leaves is believed to be responsible for its antioxidant activity .

Cellular Effects

Chavibetol has been shown to have significant effects on various types of cells. In a study on thyrotoxicosis in rats, Chavibetol was found to normalize almost all indices including thyroid peroxidase (TPO) and also preserved the integrity of thyroid tissues . This suggests its potential to correct thyrotoxicosis .

Molecular Mechanism

Chavibetol acts as a radioprotectant and exhibits substantial immunomodulatory and free radical scavenging activities . It synergizes with hydroxychavicol to exert antiproliferative activity against human prostate cancer PC-3 cells . Chavibetol is also a known ROS scavenger and appears to have an important role against photosensitization-induced biological damage .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Chavibetol in laboratory settings are limited, it’s known that Chavibetol has been used in various studies over time. For instance, it has been used in studies investigating its effects on thyrotoxicosis .

Dosage Effects in Animal Models

In a study on thyrotoxicosis in rats, Chavibetol was administered at a dosage of 20.0 mg/kg for 2 weeks after the rats were rendered thyrotoxic . This dosage of Chavibetol was found to have significant ameliorative effects in thyrotoxicosis of rats .

特性

IUPAC Name |

2-methoxy-5-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBVQXIMTZKSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198206 | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-19-9 | |

| Record name | Chavibetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chavibetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chavibetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHAVIBETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7NQ16G4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

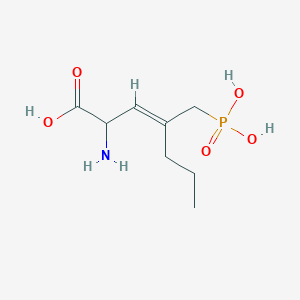

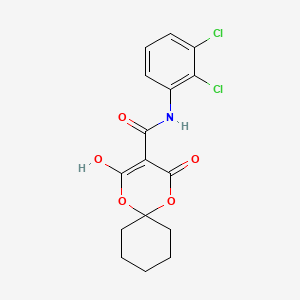

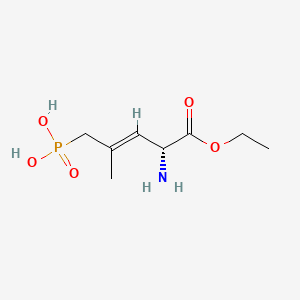

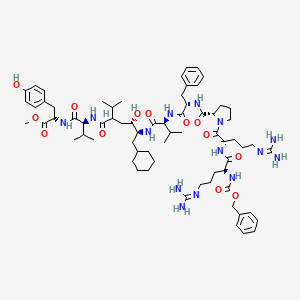

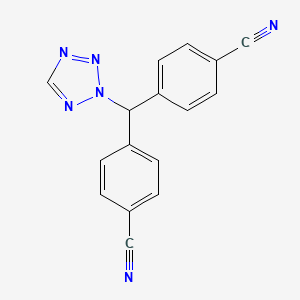

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)